3-Fluoro-5-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic compound with significant chemical and pharmaceutical applications. Its molecular formula is CHFO, and it has a molecular weight of 210.128 g/mol. This compound features both a fluorine atom and a trifluoromethoxy group, which contribute to its unique properties and reactivity.
This compound falls under the category of fluorinated alcohols, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their enhanced biological activity and stability.
The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol typically involves several steps:
A common method for synthesizing fluorinated alcohols involves the use of electrophilic fluorination techniques or the application of transition metal catalysis to facilitate the incorporation of fluorine into organic molecules. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and selectivity .
The molecular structure of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol can be represented as follows:
3-Fluoro-5-(trifluoromethoxy)benzyl alcohol can participate in various chemical reactions:
The oxidation process typically involves heating the alcohol in an appropriate solvent system while employing a terminal oxidant to facilitate the transformation into ketones .
The mechanism of action for reactions involving 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol often includes:
The efficiency of these reactions can be monitored using techniques such as NMR spectroscopy to analyze product yields and conversions .
3-Fluoro-5-(trifluoromethoxy)benzyl alcohol has several notable applications:
The synergistic interplay between fluorine and trifluoromethoxy substituents in this benzyl alcohol derivative drives its exceptional performance in bioactive molecule development. The trifluoromethoxy group (-OCF₃) exhibits a unique orthogonal dipole moment (μ = 2.32 D) compared to the methoxy group (μ = 1.30 D), significantly altering electron distribution across the aromatic ring. This enhances σ-hole interactions with biological targets while maintaining steric parameters nearly identical to methoxy (van der Waals radius: 3.04 Å vs. 2.94 Å) [1] [8]. Nuclear magnetic resonance studies reveal that the fluorine atom at C3 induces a deshielding effect (δ ~ -112 ppm for aromatic F) that polarizes the benzyl alcohol moiety, increasing its hydrogen-bond-donating capacity by approximately 30% relative to non-fluorinated analogs [7].
The lipophilic enrichment imparted by these substituents is quantified by the Hansch parameter (π = 0.90 for -F; π = 1.04 for -OCF₃), which collectively elevate membrane permeability without compromising aqueous solubility. This balanced profile enables efficient blood-brain barrier penetration in CNS-active derivatives, as demonstrated in PET tracer studies using fluorinated benzyl alcohol conjugates [5]. Crucially, the metabolic resistance of the C–F bond (bond dissociation energy ~485 kJ/mol) and trifluoromethoxy group prevents oxidative demethylation—a common metabolic pathway limitation of non-fluorinated benzyl alcohols [8].
Table 2: Comparative Electronic and Steric Parameters of Key Substituents
Substituent | Hammett σₘ | Hansch π | van der Waals Radius (Å) | Dipole Moment (D) |
---|---|---|---|---|
-F | 0.34 | 0.90 | 2.65 | 1.51 |
-OCF₃ | 0.38 | 1.04 | 3.04 | 2.32 |
-OCH₃ | 0.12 | -0.02 | 2.94 | 1.30 |
The development of fluorinated benzyl alcohols evolved from early 20th-century stoichiometric fluorination methods to contemporary catalytic approaches. Initial routes to compounds like 3,5-bis(trifluoromethyl)benzyl alcohol relied on hazardous halogen exchange (Halex) reactions requiring temperatures >200°C and stoichiometric AgF or HgF₂ reagents, yielding <40% target product with significant polyfluorinated impurities [4]. The 1980s breakthrough came with Ruppert-Prakash reagent (TMSCF₃) application, enabling nucleophilic trifluoromethylation under milder conditions. This allowed synthesis of the title compound’s analogs via trifluoromethylation of 3-fluoro-5-hydroxybenzaldehyde followed by reduction—though regioselectivity challenges persisted due to competing O- vs. C-alkylation [6].
The pivotal advancement arrived through organomagnesium formylation technology (2003, DE60316359D1 patent), where 3-fluoro-5-bromobenzene was converted to its Grignard reagent and reacted with solid paraformaldehyde in THF at -78°C. This one-pot method achieved >90% conversion to 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol precursors with exceptional functional group tolerance, avoiding the hazardous conditions of earlier approaches [4]. Modern catalytic methods leverage copper-mediated trifluoromethoxylation, employing phenanthroline ligands to facilitate C–OCF₃ bond formation at ambient temperature—crucial for thermally labile derivatives [5].
Table 3: Historical Milestones in Synthetic Methodologies
Time Period | Methodology | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
Pre-1980s | Halogen Exchange (Halex) | AgF/HgF₂, >200°C | 20-40% | Hazardous reagents, low selectivity |
1980s-2000 | Ruppert-Prakash Trifluoromethylation | TMSCF₃, CsF, RT to 80°C | 45-75% | Competing O-alkylation |
2003 | Organomagnesium Formylation | ArMgBr + paraformaldehyde, -78°C to RT | 85-92% | Moisture sensitivity |
2010s-Present | Catalytic Trifluoromethoxylation | Cu/phenanthroline, O=CF₂ source, RT | 70-88% | Air-sensitive catalysts |
The structural progression reflects shifting pharmaceutical priorities: Early symmetrical bis(trifluoromethyl) derivatives (e.g., 3,5-bis(trifluoromethyl)benzyl alcohol) prioritized metabolic stability but suffered from excessive lipophilicity (clogP > 4.0). The contemporary hybrid fluoro/trifluoromethoxy motif in 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol achieves optimal balance—reducing clogP to ~2.43 while retaining σ-hole interactions critical for target binding [1] [7]. This evolution underscores medicinal chemistry’s transition from empirical fluorination to rational design of fluorinated architectures with tailored physicochemical profiles.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7